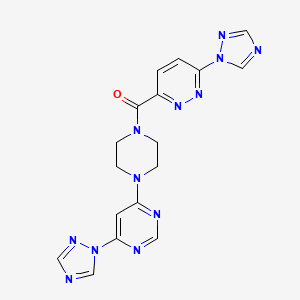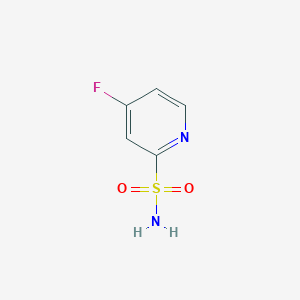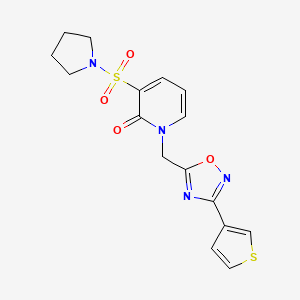![molecular formula C22H20ClNO5 B2631485 tert-butyl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate CAS No. 1226444-65-0](/img/structure/B2631485.png)
tert-butyl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tert-butyl ester group, a chlorophenyl group, and an isoquinoline moiety
Preparation Methods
The synthesis of tert-butyl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Tert-butyl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Tert-butyl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Tert-butyl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate can be compared with other isoquinoline derivatives, such as:
Tert-butyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate: Similar structure but with a different position of the chlorine atom.
Tert-butyl 2-(3-bromophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate: Similar structure but with a bromine atom instead of chlorine.
Tert-butyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate: Similar structure but with a methyl group instead of chlorine.
These compounds share similar structural features but may exhibit different chemical reactivities and biological activities, highlighting the importance of the specific substituents in determining the properties of the compound.
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(3-chlorophenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO5/c1-22(2,3)29-19(25)13-28-21(27)18-12-24(15-8-6-7-14(23)11-15)20(26)17-10-5-4-9-16(17)18/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXWBSUYGOSMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Furan-2-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2631403.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide](/img/structure/B2631404.png)
![N-(3,4-difluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2631407.png)

![1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea](/img/structure/B2631409.png)

![1-(3,4-difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide](/img/structure/B2631411.png)
![[1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B2631412.png)

![3-{[2-(Dimethylamino)ethyl]amino}-2-(methylamino)propanoic acid trihydrochloride](/img/structure/B2631416.png)

![N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2631419.png)
![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2631421.png)

